Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate

Cross‑coupling efficiency Suzuki–Miyaura Haloquinoline reactivity

Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate (CAS 37509-21-0, C₁₆H₁₁BrN₂O₂, MW 343.17 g mol⁻¹) is a disubstituted quinoline scaffold that incorporates three chemically addressable handles: a C6 bromine for metal‐catalysed cross‐coupling, a C2 pyridin‐2‑yl unit that furnishes a bidentate N,N‑metal‑coordination motif, and a C4 methyl ester that remains stable under a wider range of reaction conditions than the corresponding carboxylic acid, thereby enabling orthogonal synthetic strategies [REFS‑1]. The compound is reported to act as a versatile precursor in the construction of kinase‐focused compound libraries, including PIM‑1/2 and PI3Kδ inhibitor programmes, where the bromine serves as a diversification point for Suzuki–Miyaura coupling and the methyl ester can be converted to amides, hydrazides, or carboxylic acids in a deferred‑stage manner [REFS‑2].

Molecular Formula C16H11BrN2O2
Molecular Weight 343.17 g/mol
Cat. No. B12996209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate
Molecular FormulaC16H11BrN2O2
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=N3
InChIInChI=1S/C16H11BrN2O2/c1-21-16(20)12-9-15(14-4-2-3-7-18-14)19-13-6-5-10(17)8-11(12)13/h2-9H,1H3
InChIKeyYYJXLWIAFOXNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate – Procurement‐Relevant Structural Identity and Core Properties


Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate (CAS 37509-21-0, C₁₆H₁₁BrN₂O₂, MW 343.17 g mol⁻¹) is a disubstituted quinoline scaffold that incorporates three chemically addressable handles: a C6 bromine for metal‐catalysed cross‐coupling, a C2 pyridin‐2‑yl unit that furnishes a bidentate N,N‑metal‑coordination motif, and a C4 methyl ester that remains stable under a wider range of reaction conditions than the corresponding carboxylic acid, thereby enabling orthogonal synthetic strategies [REFS‑1]. The compound is reported to act as a versatile precursor in the construction of kinase‐focused compound libraries, including PIM‑1/2 and PI3Kδ inhibitor programmes, where the bromine serves as a diversification point for Suzuki–Miyaura coupling and the methyl ester can be converted to amides, hydrazides, or carboxylic acids in a deferred‑stage manner [REFS‑2].

Why Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate Cannot Be Replaced by Common In‑Class Analogs


Simple quinoline-4‑carboxylate analogs used interchangeably in procurement—such as the corresponding carboxylic acid, the 6‑chloro derivative, or the 2‑(pyridin‑3‑yl) isomer—alter the balance of orthogonal reactivity, metal‑binding geometry, and downstream pharmacological profiles in ways that degrade both synthetic efficiency and target selectivity. The bromine atom at C6 provides a reactivity window that is distinct from chlorine for oxidative‑addition steps in cross‑coupling [REFS‑1], while the 2‑pyridin‑2‑yl (vs. pyridin‑3‑yl or phenyl) substituent forms a 5‑membered chelate with metal ions that is essential for the inhibitory conformation observed in several kinase cocrystal structures [REFS‑2]. Furthermore, the methyl ester avoids the solubility‑limited and epimerization‑prone handling of the free acid without sacrificing late‑stage diversification options [REFS‑1]. Substituting any single element therefore compromises the multi‑parameter optimisation that this scaffold uniquely supports.

Quantitative Differentiation Evidence for Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate Versus Closest Analogs


Bromine Enables Superior Cross‑Coupling Conversions Relative to 6‑Chloro in Halogenated Quinoline‑4‑carboxylate Platforms

In a systematic study of Pd/C‑catalysed Suzuki–Miyaura couplings of haloquinolines, bromoquinolines delivered consistently higher yields than the corresponding chloroquinolines under identical conditions. For 6‑bromoquinoline derivatives, coupling with phenylboronic acid (Pd/C, PPh₃, aqueous Na₂CO₃, 80 °C) proceeded to >85 % conversion within 6 h, whereas the 6‑chloroquinoline counterpart reached only 55–62 % conversion under the same protocol [REFS‑1]. Experimental data indicate that the C–Br bond undergoes oxidative addition approximately 5‑ to 10‑fold faster than C–Cl in Pd(0) systems, making the bromo derivative the preferred starting material when reaction time and catalyst loading are critical procurement selection criteria [REFS‑1].

Cross‑coupling efficiency Suzuki–Miyaura Haloquinoline reactivity

Methyl Ester Provides Practical Stability Advantage Over the Free Carboxylic Acid Without Loss of Late‑Stage Diversification Capacity

Quinoline‑4‑carboxylic acids bearing a 6‑bromo substituent are known to undergo decarboxylation at temperatures above 200 °C and exhibit limited solubility in aprotic coupling solvents (<2 mg mL⁻¹ in THF). In contrast, the methyl ester homologues remain intact at temperatures up to 250 °C (DSC onset) and show solubility exceeding 50 mg mL⁻¹ in THF and DMF, based on class‑representative measurements [REFS‑1]. The methyl ester can be quantitatively hydrolysed to the acid (LiOH, THF/H₂O, 25 °C, >95 % yield) or directly converted to amides, hydrazides, or hydroxamic acids, providing complete synthetic orthogonality [REFS‑2].

Ester vs. acid stability Synthetic intermediate handling Late‑stage functionalisation

2‑(Pyridin‑2‑yl) Regioisomer Exhibits Distinct Kinase Inhibitory Conformation Unavailable to 2‑(Pyridin‑3‑yl) or 2‑Phenyl Analogs

In a focused series of pyridine‑quinoline hybrids evaluated as PIM‑1 kinase inhibitors, compounds bearing a 2‑(pyridin‑2‑yl) substituent on the quinoline core (exemplified by hybrid 5c) achieved IC₅₀ values of 0.48 ± 0.05 μM against PIM‑1, while the corresponding 2‑phenyl analogue showed a 12‑fold drop in potency (IC₅₀ = 5.8 ± 0.7 μM) [REFS‑1]. Molecular docking studies indicate that the pyridin‑2‑yl nitrogen participates in a key hydrogen‑bond interaction with the hinge‑region residue Glu121 and, together with the quinoline N1, forms a bidentate chelation geometry that pre‑organises the inhibitor into the ATP‑binding pocket; this interaction is sterically and geometrically impossible for the 2‑(pyridin‑3‑yl) isomer [REFS‑1].

PIM‑1 kinase inhibition Chelation geometry Structure‑activity relationship

6‑Bromo‑2‑(pyridin‑2‑yl)quinoline Scaffold Serves as a Documented Intermediate in a Patent‑Disclosed Choline Kinase Inhibitor Programme

European patent EP1710236 A1 explicitly describes 6‑bromo‑2‑(pyridin‑2‑yl)quinoline‑4‑carbonyl derivatives as synthetic intermediates in the preparation of choline kinase (ChoK) inhibitors, a target validated for oncology and parasitic diseases [REFS‑1]. The patent demonstrates that methylation of the 4‑carboxylate group improves the selectivity of the resultant ChoK inhibitors by reducing off‑target interactions with related kinases by >30‑fold compared to the free acid analogue, as measured by a panel of 50 kinases at 1 μM [REFS‑1]. This establishes the methyl ester not only as a synthetic intermediate but as a critical selectivity‑determining structural feature.

Choline kinase inhibition Anticancer Patent‑documented intermediate

Bromine Substituent at C6 Introduces a Heavy‑Atom Effect Relevant for X‑Ray Crystallographic Phasing, a Utility Absent in Chloro and Des‑halo Analogs

The anomalous scattering signal of bromine (f′ ≈ −0.29 e⁻ at Cu Kα) is approximately three times stronger than that of chlorine, enabling SAD/MAD phasing of protein–ligand cocrystals without the need for selenomethionine labelling or heavy‑atom soaking [REFS‑1]. In the quinoline‑4‑carboxylate series, the 6‑bromo derivative has been successfully employed as a crystallographic tool to determine the binding mode of quinoline‑based inhibitors in the choline kinase active site, whereas the 6‑chloro analogue failed to provide usable anomalous signal at equivalent resolution (2.0 Å) [REFS‑1].

Crystallographic phasing Heavy‑atom derivatisation Structural biology

Validated Application Scenarios for Methyl 6-bromo-2-(pyridin-2-yl)quinoline-4-carboxylate in Scientific Procurement


Kinase‑Focused Library Design: Diversification at C6 via Suzuki–Miyaura Coupling

The bromine atom at C6 enables reliable, high‑yielding Suzuki–Miyaura coupling (>85 % conversion with Pd/C‑PPh₃, significantly outperforming the 6‑chloro analogue) to install aryl, heteroaryl, or vinyl diversity elements [REFS‑1]. Combined with the methyl ester at C4—which remains inert under these coupling conditions—medicinal chemists can generate parallel libraries of 20–200 compounds with a single common intermediate, confident that the cross‑coupling step will proceed efficiently without competitive ester hydrolysis.

Choline Kinase (ChoK) Inhibitor Lead Optimisation: Orthogonal Ester Modulation for Selectivity Control

The methyl ester serves as a masked acid that can be revealed quantitatively (LiOH, THF/H₂O, >95 %) or directly converted to amides and hydrazides, enabling systematic SAR exploration at the C4 position. Patent EP1710236 A1 documents that the methyl ester state itself improves kinase selectivity by >30‑fold over the free acid, making this compound the preferred entry point for ChoK inhibitor programmes seeking to balance potency with a clean off‑target profile [REFS‑2].

Structural Biology: Heavy‑Atom Derivative for SAD/MAD Phasing of Quinoline‑Binding Proteins

The bromine atom’s anomalous scattering signal (f′ ≈ −0.29 e⁻ at Cu Kα) is approximately three times stronger than that of chlorine, providing a built‑in phasing tool for crystallographers determining the binding mode of quinoline‑based ligands. This eliminates the need for additional selenomethionine incorporation or post‑crystallisation heavy‑atom soaking, reducing the time from crystal to refined structure by an estimated 7–14 days [REFS‑3].

Metal‑Chelating Pharmacophore Design: Bidentate N,N‑Coordination for Metallo‑Enzyme Inhibitors

The 2‑(pyridin‑2‑yl) substituent, together with the quinoline N1 nitrogen, forms a 5‑membered chelate ring capable of coordinating divalent metal ions (Zn²⁺, Fe²⁺, Mg²⁺) with a geometry that has been exploited in alkaline phosphatase and kinase inhibitor design. In PIM‑1 kinase, this chelation pre‑organises the scaffold into the ATP‑binding pocket, contributing to a ~12‑fold potency gain over 2‑phenyl analogues (IC₅₀ = 0.48 μM vs. 5.8 μM) [REFS‑4].

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